molecular formula C18H19NO4 B10877650 3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone

3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone

Cat. No.: B10877650
M. Wt: 313.3 g/mol
InChI Key: BFKJLCFWWUTAIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by the presence of a dimethylanilino group and two methoxy groups attached to the isobenzofuranone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4-dimethylaniline and 6,7-dimethoxyisobenzofuranone.

    Coupling Reaction: The 3,4-dimethylaniline is coupled with 6,7-dimethoxyisobenzofuranone under specific reaction conditions, often involving a catalyst and a solvent such as methanol or ethanol.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylaniline: A primary arylamine that is structurally similar but lacks the isobenzofuranone core.

    6,7-Dimethoxyisobenzofuranone: Shares the isobenzofuranone core but lacks the dimethylanilino group.

Uniqueness

3-(3,4-dimethylanilino)-6,7-dimethoxy-1(3H)-isobenzofuranone is unique due to the combination of the dimethylanilino group and the isobenzofuranone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

3-(3,4-dimethylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H19NO4/c1-10-5-6-12(9-11(10)2)19-17-13-7-8-14(21-3)16(22-4)15(13)18(20)23-17/h5-9,17,19H,1-4H3

InChI Key

BFKJLCFWWUTAIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2)C

Origin of Product

United States

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